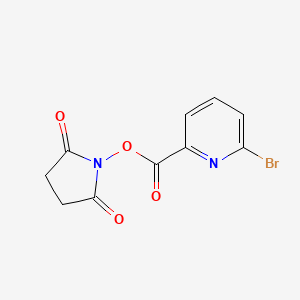
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate is a chemical compound that combines a brominated pyridine ring with a carboxylic acid esterified with a succinimide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate typically involves the esterification of 6-Bromo-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of reactive chemicals and solvents.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Bromo-pyridine-2-carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a 6-amino-pyridine derivative.
Ester Hydrolysis: The major products are 6-Bromo-pyridine-2-carboxylic acid and N-hydroxysuccinimide.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate primarily involves its reactivity as an NHS ester. The NHS ester group reacts with primary amines to form stable amide bonds, making it a valuable tool for bioconjugation and the modification of biomolecules . The bromine atom on the pyridine ring can also participate in substitution reactions, allowing for further functionalization of the molecule .
類似化合物との比較
Similar Compounds
6-Bromo-pyridine-2-carboxylic acid: Lacks the NHS ester group, making it less reactive for bioconjugation.
2,5-Dioxo-pyrrolidin-1-yl esters of other carboxylic acids: These compounds share the NHS ester functionality but differ in the carboxylic acid component, which can affect their reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate is unique due to the combination of a brominated pyridine ring and an NHS ester group. This dual functionality allows for versatile applications in both organic synthesis and bioconjugation, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-3-1-2-6(12-7)10(16)17-13-8(14)4-5-9(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLGIBUCPWXGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














